molecular formula C10H23N B13198831 6-Methylnonan-2-amine

6-Methylnonan-2-amine

Cat. No.: B13198831
M. Wt: 157.30 g/mol
InChI Key: KJDAFNMLVGZVPF-UHFFFAOYSA-N
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Description

6-Methylnonan-2-amine is an organic compound belonging to the class of amines It is characterized by the presence of an amino group attached to a nonane chain with a methyl substitution at the sixth carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Methylnonan-2-amine can be synthesized through several methods. One common approach involves the alkylation of ammonia or primary amines with appropriate alkyl halides. For instance, the reaction of 6-methylnonan-2-ol with ammonia in the presence of a dehydrating agent can yield this compound.

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of nitriles or the reductive amination of ketones. These methods are preferred due to their efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 6-Methylnonan-2-amine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert it into primary amines or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.

Major Products Formed:

    Oxidation: Oximes, nitriles.

    Reduction: Primary amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

6-Methylnonan-2-amine has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme-substrate interactions and as a precursor for biologically active compounds.

    Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which 6-Methylnonan-2-amine exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their structure and function. This interaction can modulate enzyme activity, receptor binding, and other biochemical pathways.

Comparison with Similar Compounds

    Nonan-2-amine: Lacks the methyl substitution at the sixth carbon.

    6-Methylnonan-1-amine: The amino group is at the first carbon instead of the second.

    6-Methyldecan-2-amine: Has an additional carbon in the chain.

Uniqueness: 6-Methylnonan-2-amine is unique due to its specific substitution pattern, which can influence its reactivity and interaction with other molecules. This makes it a valuable compound for targeted applications in various fields.

Properties

Molecular Formula

C10H23N

Molecular Weight

157.30 g/mol

IUPAC Name

6-methylnonan-2-amine

InChI

InChI=1S/C10H23N/c1-4-6-9(2)7-5-8-10(3)11/h9-10H,4-8,11H2,1-3H3

InChI Key

KJDAFNMLVGZVPF-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)CCCC(C)N

Origin of Product

United States

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